molecular formula C11H20ClNO2 B176220 Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate CAS No. 149669-14-7

Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate

Cat. No.: B176220
CAS No.: 149669-14-7
M. Wt: 233.73 g/mol
InChI Key: YZLUYPBWVXYNRF-UHFFFAOYSA-N
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Description

Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C11H20ClNO2. It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 3-chloropropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as esterification, nucleophilic substitution, and cyclization .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can have different biological activities and applications .

Scientific Research Applications

Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other diseases.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-piperidinecarboxylate
  • Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate
  • Ethyl 1-(4-chlorobutyl)piperidine-4-carboxylate

Uniqueness

Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

ethyl 1-(3-chloropropyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO2/c1-2-15-11(14)10-4-8-13(9-5-10)7-3-6-12/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLUYPBWVXYNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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